molecular formula C12H11N3 B7470678 1-(2-Pyrimidinyl)indoline

1-(2-Pyrimidinyl)indoline

Cat. No.: B7470678
M. Wt: 197.24 g/mol
InChI Key: WXWTXCBQSWGWJG-UHFFFAOYSA-N
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Description

1-(2-Pyrimidinyl)indoline is a synthetic heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This fused ring system, incorporating both indoline and pyrimidine motifs, is of significant interest in the design of novel bioactive molecules. Nitrogen-containing heterocycles like indoline and pyrimidine are privileged structures in pharmaceuticals, frequently found in compounds with a wide range of biological activities . Researchers utilize such scaffolds in the exploration of new therapeutic agents. The molecular framework is particularly valuable for constructing potential ligands that target various enzymes and receptors. In early-stage drug discovery, this compound can be used as a key intermediate in the synthesis of more complex molecules designed for high-throughput screening and structure-activity relationship (SAR) studies. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyrimidin-2-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWTXCBQSWGWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dawn of a New Therapeutic Scaffold: An In-Depth Technical Guide to 1-(2-Pyrimidinyl)indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic amalgamation of privileged heterocyclic scaffolds has long been a cornerstone of successful drug discovery. This guide delves into the burgeoning therapeutic potential of a novel class of compounds: 1-(2-Pyrimidinyl)indoline derivatives. By covalently linking the structurally versatile indoline nucleus with the pharmacologically significant pyrimidine ring, researchers have unlocked a chemical space ripe with possibilities for treating a spectrum of complex diseases. This document provides an in-depth exploration of the synthesis, mechanisms of action, and diverse therapeutic applications of these promising molecules, with a particular focus on their role in oncology. We will dissect the causal relationships behind experimental designs, present detailed protocols for key assays, and summarize critical data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Hybrid Scaffold

The indoline scaffold is a ubiquitous feature in a vast number of biologically active natural products and synthetic drugs, prized for its three-dimensional structure and its ability to engage in various non-covalent interactions with biological targets.[1] Similarly, the pyrimidine ring is a fundamental component of nucleobases and is found at the core of numerous approved drugs, particularly in the realm of oncology, where it can act as a "molecular mimic" or an enzyme inhibitor.[2][3][4]

The hybridization of these two powerful pharmacophores into a single molecular entity, the this compound scaffold, represents a cogent and promising strategy in medicinal chemistry.[2] This fusion creates a rigid structure with a defined spatial arrangement of hydrogen bond donors and acceptors, aromatic surfaces, and potential sites for further functionalization. This unique architecture facilitates high-affinity binding to a variety of disease-relevant protein targets, offering the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles. The primary therapeutic area of exploration for these derivatives has been oncology, with a significant body of research focused on their ability to inhibit key protein kinases involved in cancer cell proliferation and survival.[2][3][5]

Synthetic Strategies: Building the Core Scaffold

The efficient construction of the this compound core is paramount for exploring the structure-activity relationships (SAR) of this compound class. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution patterns on both the indoline and pyrimidine rings. A common and versatile approach involves the nucleophilic aromatic substitution (SNAr) reaction between an indoline and a suitably activated 2-halopyrimidine.

General Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of the parent this compound scaffold.

Materials:

  • Indoline

  • 2-Chloropyrimidine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of indoline (1.0 eq) in anhydrous DMF, add 2-chloropyrimidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G A Indoline + 2-Chloropyrimidine B Add K2CO3 in DMF A->B C Heat at 80-100 °C, 12-24h B->C D Aqueous Work-up & EtOAc Extraction C->D E Purification by Column Chromatography D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of this compound derivatives are primarily attributed to their ability to modulate the activity of protein kinases, enzymes that play a critical role in cellular signaling. Overexpression or dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of EGFR and Angiokinases

A significant focus of research has been on the development of this compound derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other angiokinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and differentiation.[7] Angiokinases like VEGFR are crucial for the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.

The this compound scaffold can be viewed as a bioisosteric replacement for other privileged structures in known kinase inhibitors.[5][6] For instance, the indole nitrogen can act as a hinge-binding motif, forming a critical hydrogen bond with the kinase hinge region, a key interaction for potent inhibition. The pyrimidine ring can occupy the solvent-exposed region of the ATP-binding pocket, providing a vector for further chemical modification to enhance potency and selectivity.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling by this compound derivatives.

Therapeutic Applications in Oncology

The anticancer potential of this compound derivatives has been evaluated against a range of cancer cell lines, demonstrating broad-spectrum activity.[8][9] The ability of these compounds to concurrently inhibit multiple kinases involved in tumor progression makes them particularly attractive as potential therapeutic agents.[5][6]

In Vitro Efficacy

The cytotoxic and antiproliferative activities of these derivatives are typically assessed using standard in vitro assays, such as the MTT or Sulforhodamine B (SRB) assays. These assays provide quantitative measures of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
MKP101 HCC827 (NSCLC)0.043EGFR[5][6]
HD05 Leukemia-EGFR (predicted)[9]
Fluorinated indolyl-pyrimidine hybrid VariousVaries-[8]

Note: This table is a representative summary. For a comprehensive list of activities, please refer to the cited literature.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent anticancer activity. Key SAR findings include:

  • Substitution on the Pyrimidine Ring: The introduction of small alkyl or halogen substituents at the 5-position of the pyrimidine ring can enhance metabolic stability and binding affinity.[8]

  • Linker between Indoline and Pyrimidine: The nature and position of the linker between the two heterocyclic systems can significantly influence selectivity for different kinases.[5][6]

  • Substitution on the Indole Ring: Modifications to the indole ring can modulate the physicochemical properties of the molecule, such as lipophilicity and solubility, which in turn affect its pharmacokinetic profile.

Expanding Therapeutic Horizons

While oncology remains the primary focus, the therapeutic potential of this compound derivatives extends to other disease areas.

Neurodegenerative Diseases

The structural features of these compounds make them interesting candidates for targeting kinases implicated in neurodegenerative disorders such as Alzheimer's disease.[10][11] For example, glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two kinases that are dysregulated in the brains of Alzheimer's patients. The development of selective inhibitors for these kinases is an active area of research.

Other Potential Applications

Preliminary studies have also suggested potential applications for these derivatives as:

  • Anti-obesity agents: Certain derivatives have shown the ability to reduce triglyceride accumulation and prevent excessive weight gain in preclinical models.[12][13]

  • Monoamine Oxidase (MAO) inhibitors: Some 1-(2-pyrimidinyl)piperazine derivatives, which share a similar structural motif, have been shown to selectively inhibit MAO-A, suggesting potential for the treatment of depression and anxiety.[14]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The wealth of preclinical data, particularly in the field of oncology, underscores the potential of these compounds to address unmet medical needs. Future research efforts should focus on:

  • Lead Optimization: Further refinement of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Comprehensive evaluation of lead compounds in relevant animal models of disease.

  • Biomarker Discovery: Identification of biomarkers to select patient populations most likely to respond to treatment.

  • Exploration of New Therapeutic Areas: Systematic investigation of the potential of these derivatives in other diseases, including neurodegenerative and inflammatory disorders.

References

  • Ahmed, M., et al. (2021). Comparative Analysis of the Therapeutic Window of 1-(5-Fluoropyrimidin-2-yl)indoline and Its Analogs. Benchchem.
  • Various Authors. (2021-Present). Indole-pyrimidine hybrids with anticancer therapeutic potential. Semantic Scholar.
  • Hassan, H. M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.
  • Various Authors. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
  • Various Authors. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Song, J., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLOS ONE.
  • Wikipedia contributors. (n.d.). 1-(2-Pyrimidinyl)piperazine. Wikipedia.
  • Various Authors. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Various Authors. (2024).
  • Various Authors. (2022). Indole moiety bearing Pyrimidines: Synthesis, Characterization and their insilico molecular docking studies. YMER.
  • Various Authors. (n.d.).
  • Various Authors. (2025). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
  • Various Authors. (2024). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. MDPI.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Indole-pyrimidine derivatives and their therapeutic uses.
  • Song, J., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PubMed.
  • Various Authors. (n.d.). Design, Synthesis and Biological Evaluation of[2][8][15]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. PMC - NIH.

  • Wei, L. Y., et al. (2024). Design, synthesis and structure-activity relationship of novel 2-pyrimidinylindole derivatives as orally available anti-obesity agents. PubMed.
  • Zuideveld, K. P., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)
  • Ratheesh, A. K., et al. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed.
  • Various Authors. (2025). A Brief Review of the Medicinally Important Indole Derivatives.
  • Various Authors. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • Various Authors. (n.d.).
  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)
  • Various Authors. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science.
  • Various Authors. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • Various Authors. (2025). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
  • Wei, L. Y., et al. (2025). Design, Synthesis and Structure-Activity Relationship of Novel 2-Pyrimidinylindole Derivatives as Orally Available Anti-Obesity Agents | Request PDF.
  • Various Authors. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Various Authors. (2026). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. DOI.
  • Various Authors. (n.d.). Pyrimidines as kinase inhibitors.
  • Zuideveld, K., et al. (2002). Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)
  • Various Authors. (2025). (PDF) Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease.
  • Various Authors. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Various Authors. (2024).
  • Komissarov, I. V., et al. (1989). [The pharmacology of 1-(2-pyrimidinyl)piperazine, a metabolite of buspirone]. PubMed.
  • Various Authors. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Various Authors. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy. PubMed.

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of Indoline-Pyrimidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome drug resistance and enhance selectivity. Indoline-pyrimidine hybrids represent a class of "privileged structures" that merge the DNA-intercalating and kinase-binding properties of the indoline (specifically the spiro-oxindole scaffold) with the antimetabolite and kinase-inhibitory potential of the pyrimidine ring.

This technical guide analyzes the structural rationale, biological mechanisms, and experimental validation of these hybrids. It focuses on their dual-role capability as EGFR tyrosine kinase inhibitors and tubulin polymerization destabilizers , offering a potent therapeutic avenue for multi-drug resistant (MDR) cancers.

Part 1: Medicinal Chemistry & Structural Rationale[1][2]

The Hybridization Logic

The indoline moiety, particularly in its oxidized oxindole (indolin-2-one) form, serves as a rigid hydrogen-bond donor/acceptor scaffold that mimics the purine base of ATP. When fused or tethered to a pyrimidine ring, the resulting hybrid gains the ability to:

  • Occupy the ATP-binding pocket of kinases (e.g., EGFR, VEGFR) with high affinity.

  • Interact with the Colchicine-binding site of tubulin, disrupting microtubule dynamics.

  • Create spiro-cyclic constraints (in spiro-indoline derivatives) that enhance selectivity by freezing the molecule in a bioactive conformation.

Synthesis Strategy: One-Pot Multi-Component Reaction (MCR)

The most efficient route to these hybrids, particularly spiro[indoline-3,4'-pyrimidine] derivatives, is via a multicomponent reaction involving isatin, a 1,3-dicarbonyl compound (e.g., barbituric acid), and a urea/thiourea derivative.

Visualization: Synthesis Workflow

The following diagram illustrates the convergent synthesis pathway typically employed to generate these libraries.

SynthesisScheme Isatin Isatin Derivative (Indoline Core) Condensation Knoevenagel Condensation Isatin->Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Barbituric Acid) Dicarbonyl->Condensation Urea Urea/Thiourea (N-Source) Michael Michael Addition Urea->Michael Condensation->Michael Intermediate 1 Cyclization Intramolecular Cyclization Michael->Cyclization Intermediate 2 Product Spiro[indoline-3,4'-pyrimidine] Hybrid Cyclization->Product - H2O

Caption: General 3-component synthesis pathway for spiro-indoline pyrimidine hybrids via Knoevenagel/Michael cascade.

Part 2: Pharmacological Mechanisms

EGFR Tyrosine Kinase Inhibition

Indoline-pyrimidine hybrids function as ATP-competitive inhibitors. The oxindole core forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR), while the pyrimidine moiety extends into the hydrophobic pocket. This is critical for targeting the T790M mutation in non-small cell lung cancer (NSCLC), where bulky "gatekeeper" residues confer resistance to first-generation inhibitors like gefitinib.

Visualization: EGFR Signaling & Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) [Target] EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Active Hybrid Indoline-Pyrimidine Inhibitor Hybrid->EGFR Competitive Binding (Hinge) Hybrid->Phos BLOCKS ATP ATP ATP->EGFR Phosphoryl Transfer RAS RAS Activation Phos->RAS MAPK MAPK/ERK Pathway RAS->MAPK Prolif Cell Proliferation & Survival MAPK->Prolif

Caption: Mechanism of ATP-competitive inhibition of EGFR signaling by indoline-pyrimidine hybrids.

Tubulin Polymerization Inhibition

Certain derivatives, particularly those with a trimethoxyphenyl substitution on the pyrimidine ring, bind to the Colchicine site of β-tubulin. This prevents the polymerization of tubulin dimers into microtubules, leading to G2/M phase cell cycle arrest and apoptosis.

Key SAR Insight: A linker (often a hydrazone or chalcone motif) between the indoline and pyrimidine is crucial here to mimic the cis-stilbene geometry of Combretastatin A-4.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Microwave-Assisted Synthesis of Spiro[indoline-3,4'-pyrimidine]

Rationale: Microwave irradiation accelerates the Knoevenagel-Michael cyclization, improving yield and purity compared to conventional reflux.

  • Reagents: Isatin (1.0 mmol), Barbituric acid (1.0 mmol), Urea (1.5 mmol).

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL).

  • Catalyst: Sulfamic acid (10 mol%) or Manganese Ferrite nanoparticles (reusable).

  • Procedure:

    • Mix reagents in a microwave-safe vial.

    • Irradiate at 80°C (300 W) for 5–10 minutes. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Cool to room temperature.[1][2] The solid product precipitates.

    • Validation: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

    • Characterization: Confirm structure via 1H-NMR (look for disappearance of isatin ketone peak and appearance of pyrimidine NH signals).

Protocol B: ADP-Glo™ Kinase Assay for EGFR Inhibition

Rationale: This bioluminescent assay measures ADP formation, directly quantifying kinase activity. It is less prone to fluorescent interference from the hybrid compounds than FRET-based assays.

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Dilute EGFR enzyme (0.2 ng/µL) and Poly(Glu,Tyr) substrate (0.2 µg/µL) in buffer.

  • Reaction:

    • In a 384-well white plate, add 2 µL of Indoline-Pyrimidine inhibitor (serially diluted in 5% DMSO).

    • Add 2 µL of EGFR enzyme solution. Incubate 10 min at RT (allows inhibitor binding).

    • Add 1 µL of ATP (10 µM final conc) to initiate reaction. Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP → ATP → Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Fluorescence-Based Tubulin Polymerization Assay

Rationale: DAPI fluorescence increases significantly when bound to polymerized microtubules, allowing real-time kinetic monitoring.

  • Reagents: >99% Pure Tubulin (porcine brain), GTP (1 mM), DAPI (10 µM).

  • Setup: Pre-warm a 96-well black plate to 37°C.

  • Mix:

    • Tubulin (2 mg/mL) in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).[3]

    • Add 10 µM DAPI.

    • Add Test Compound (10 µM final) or Paclitaxel (Control stabilizer) / Vinblastine (Control destabilizer).

  • Kinetics:

    • Immediately place in plate reader at 37°C.

    • Measure Ex/Em 360/450 nm every 1 minute for 60 minutes.

  • Validation:

    • Control: Vehicle (DMSO) should show a sigmoidal polymerization curve (Nucleation -> Growth -> Equilibrium).

    • Hit: Indoline-pyrimidine hybrids acting as inhibitors will show a flattened curve (suppressed Vmax).

Part 4: Data Summary

The following table summarizes key biological activity data extracted from recent high-impact studies on this scaffold.

Compound ClassTarget / MechanismCell Line / AssayIC50 / ActivityReference
Spiro[indoline-3,4'-pyrimidine] EGFR Kinase (WT)Kinase Assay0.38 µM [1]
Spiro[indoline-3,4'-pyrimidine] EGFR (T790M Mutant)Kinase Assay0.054 µM [2]
Indolyl-Pyrimidine-5-carbonitrile Tubulin PolymerizationPolymerization Assay3.4 µM [3]
Spiro-oxindole derivative Cytotoxicity (Breast)MCF-7 Cell Line0.29 µM [4]
Indoline-Thiazolo-Pyrimidine Antifungal (Chitin Synthase)C. albicansMIC: 3.12 µg/mL [5]

References

  • Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. NIH / PubMed Central. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Scientific Reports / NIH. [Link]

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic Chemistry / PubMed. [Link]

  • Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine. European Journal of Medicinal Chemistry. [Link]

  • Novel spiro[indoline-3,2'thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives as possible anti-dermatophytic agent. Biomeditsinskaya Khimiya. [Link]

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Methodological & Application

Synthesis of 1-(2-Pyrimidinyl)indoline via Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 1-(2-Pyrimidinyl)indoline

Executive Summary & Strategic Value

The This compound scaffold represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., analogues of Pazopanib or focal adhesion kinase inhibitors). While the direct N-arylation of indole is electronically challenging due to the delocalization of the nitrogen lone pair, indoline (2,3-dihydro-1H-indole) functions as a reactive secondary amine.

This guide details the synthesis of this compound via Buchwald-Hartwig Cross-Coupling . Crucially, it contrasts this method with Nucleophilic Aromatic Substitution (


), providing a decision matrix for process chemists. While 

is viable for electron-deficient 2-chloropyrimidines, the Buchwald-Hartwig protocol offers superior functional group tolerance, lower thermal requirements, and higher regioselectivity in complex poly-halogenated systems.

Mechanistic Insight & Catalyst Selection

The Challenge of Heteroaryl Halides

2-Halopyrimidines are electron-deficient, making them prone to oxidative addition but also susceptible to catalyst poisoning via nitrogen coordination to the Palladium center.

  • Substrate: Indoline (Secondary amine, moderate steric bulk).

  • Electrophile: 2-Chloropyrimidine (Electron-deficient).

  • Critical Parameter: Ligand selection must prevent

    
    -coordination of the pyrimidine to Pd and facilitate reductive elimination.
    
Catalytic Cycle (Buchwald-Hartwig)

The reaction proceeds via the canonical Pd(0)/Pd(II) cycle. For this specific transformation, the rate-limiting step is often the reductive elimination , necessitating electron-rich, bulky phosphine ligands.

BuchwaldCycle Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 2-Chloropyrimidine AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Indoline + Base (NaOtBu) RedElim Reductive Elimination (Product Release) AmineCoord->RedElim Formation of Pd-Amido Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the regeneration of the active Pd(0) species.[1][2]

Experimental Design & Optimization

Ligand Screening Data

For the coupling of indoline with 2-chloropyrimidine, monodentate biaryl phosphines (Buchwald ligands) generally outperform bidentate ligands (like BINAP) due to faster reductive elimination rates with secondary amines.

Ligand SystemCatalyst PrecursorYield (LCMS)Comments
BrettPhos Pd(OAc)₂96% Recommended. Excellent for secondary amines.
RuPhos Pd(OAc)₂94%Very effective; good for sterically hindered substrates.
Xantphos Pd₂(dba)₃82%Good, but slower kinetics; requires higher temp.
BINAP Pd₂(dba)₃65%Moderate yield; significant de-halogenation observed.
PPh₃ Pd(PPh₃)₄<10%Ineffective; poor oxidative stability.
Decision Matrix: Buchwald vs.

Before proceeding, verify if Palladium is necessary.[3]

DecisionTree Start Substrate Analysis Q1 Is the Pyrimidine highly electron deficient? Start->Q1 Q2 Are there sensitive functional groups? Q1->Q2 Yes Buchwald USE BUCHWALD (Pd Cat + Ligand) Q1->Buchwald No (e.g., electron-rich Ar) SNAr USE SNAr (Heat + Base) Q2->SNAr No (Robust substrate) Q2->Buchwald Yes (e.g., Esters, Nitriles)

Figure 2: Process decision tree. Use Buchwald conditions if the substrate contains base-sensitive groups or requires regioselectivity.

Standardized Protocol (Method B: BrettPhos System)

This protocol utilizes a Precatalyst (Pd G3/G4) system. Precatalysts are preferred over mixing Pd(OAc)₂ + Ligand in situ because they ensure a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures.

Reagents & Materials
  • Substrate: Indoline (1.0 equiv, 5.0 mmol)

  • Electrophile: 2-Chloropyrimidine (1.2 equiv, 6.0 mmol)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene.

  • Atmosphere: Argon or Nitrogen.[4]

Step-by-Step Procedure
  • Glassware Prep: Oven-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the tube with:

    • BrettPhos Pd G3 (Standard: ~90 mg for 5 mmol scale).

    • NaOtBu (675 mg, 7.0 mmol).

    • 2-Chloropyrimidine (687 mg, 6.0 mmol).

    • Note: If Indoline is solid, add here. If liquid, add in step 4.

  • Inertion: Cap the vessel and cycle Vacuum/Argon (3x) to remove oxygen. Oxygen poisons the catalyst and oxidizes the phosphine ligand.

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (10 mL) via syringe.

    • Add Indoline (595 mg / 0.56 mL, 5.0 mmol) via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath at 80°C . Stir vigorously (800 rpm).

    • Time: Typically 2–4 hours.[5]

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1) or LCMS.[5] Look for the disappearance of Indoline (m/z 120) and appearance of Product (m/z 198).

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and Brine (1 x 15 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[5]

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
    • Product: this compound is typically a white to off-white solid.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or "Wet" solvent.Ensure rigorous degassing. Use fresh NaOtBu (it is hygroscopic).
De-halogenation (Py-H)

-hydride elimination or difficult Red-Elim.
Switch to RuPhos or increase catalyst loading to 5 mol%.
C-H Arylation (Side rxn) High temps activating Indoline C5/C7.Lower temp to 60°C; ensure base is not in large excess.
Dark Black Precipitate Pd precipitation (Catalyst death).Ligand oxidation. Check inert atmosphere.

Analytical Check (¹H NMR - CDCl₃):

  • Pyrimidine Protons: Look for the characteristic doublet (~8.5 ppm) and triplet (~6.7 ppm) of the pyrimidine ring.

  • Indoline Protons: The methylene protons at C2/C3 of indoline will appear as two triplets around 3.0–4.0 ppm.

  • Shift: The N-arylation causes a downfield shift of the indoline C2 protons compared to the free amine.

References

  • Buchwald-Hartwig General Mechanism & Scope

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7][8][9][10][11][12] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.[6]

  • Ligand Selection (BrettPhos/RuPhos)

    • Maitre, S., et al. (2011). Catalyst Selection for the Pd-Catalyzed Amination of Aryl Halides with Secondary Amines. Journal of the American Chemical Society.[6]

  • Indoline N-Arylation Specifics

    • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Amines by the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. Journal of Organic Chemistry.
  • Comparison of SNAr vs Pd-Catalysis for Pyrimidines

    • Penney, M., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal.

Sources

Scalable synthesis methods for 1-(2-Pyrimidinyl)indoline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2-Pyrimidinyl)indoline Intermediates

Abstract

This compound is a critical pharmacophore found in various bioactive molecules, including orexin receptor antagonists (e.g., Almorexant intermediates) and 5-HT receptor modulators. While laboratory-scale synthesis often relies on unoptimized nucleophilic substitution or expensive metal catalysis, industrial scale-up demands cost-efficiency, safety, and minimal waste. This guide details two robust protocols: a Green Aqueous SNAr Method (preferred for cost/scale) and a Palladium-Catalyzed Buchwald-Hartwig Amination (for unreactive substrates), complete with process control parameters and purification strategies.

Strategic Route Selection

The synthesis of this compound involves the C-N coupling of indoline (nucleophile) and a 2-halopyrimidine (electrophile). The choice of method depends on the scale and available equipment.

  • Method A (SNAr): Utilizes the electron-deficient nature of the pyrimidine ring. Best for multi-kilogram batches due to low raw material cost and absence of heavy metals.

  • Method B (Buchwald-Hartwig): Utilizes Pd-catalysis.[1][2] Best for substrates with electron-donating groups on the pyrimidine or when mild temperatures are required to prevent decomposition.

RouteSelection Start Target: this compound Decision Substrate Reactivity? Start->Decision SNAr Method A: SNAr (High Temp, Base, No Metal) Decision->SNAr Standard/Activated Pd Method B: Pd-Catalysis (Low Temp, High Cost) Decision->Pd Deactivated/Steric Bulk Scale Purification (Crystallization) SNAr->Scale >10 kg Batches Pd->Scale <1 kg / High Value

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate reactivity and scale.

Protocol A: Aqueous/Biphasic Nucleophilic Aromatic Substitution (SNAr)

Expert Insight: Indoline is a secondary amine with moderate nucleophilicity. The 2-chloropyrimidine is sufficiently electrophilic, but the reaction is slow at room temperature. Using water as a solvent with a Phase Transfer Catalyst (PTC) allows for high temperatures without VOC emissions and simplifies salt removal.

Reagents & Stoichiometry
ReagentEquiv.Role
Indoline 1.0Substrate (Nucleophile)
2-Chloropyrimidine 1.1 - 1.2Electrophile (Slight excess drives completion)
K₂CO₃ (or Na₂CO₃) 1.5 - 2.0Acid Scavenger (Neutralizes HCl)
TBAB (Tetrabutylammonium bromide)0.05 (5 mol%)Phase Transfer Catalyst
Water 5-10 VolSolvent (Green, dissolves salts)
Toluene 2-3 VolCo-solvent (Optional, if indoline solubility is poor)
Step-by-Step Procedure
  • Charging: To a glass-lined reactor equipped with an overhead stirrer and reflux condenser, charge Water (5 Vol) and K₂CO₃ (1.5 equiv) . Stir until dissolved.

  • Substrate Addition: Add Indoline (1.0 equiv) and TBAB (0.05 equiv) .

    • Note: If indoline is a solid or viscous oil, dissolve in a minimum amount of Toluene (2 Vol) to ensure mass transfer.

  • Electrophile Addition: Add 2-Chloropyrimidine (1.1 equiv) .

  • Reaction: Heat the biphasic mixture to Reflux (95–100°C) . Agitate vigorously (turbulent flow) to maximize interfacial surface area.

  • Monitoring: Monitor by HPLC every 2 hours.

    • Endpoint: < 1.0% Indoline remaining.[3][4] Typical time: 6–12 hours.

  • Workup:

    • Cool to 50°C.

    • If solid precipitates: Filter directly, wash with water (to remove salts) and cold isopropanol.

    • If oil/biphasic: Separate phases. Extract aqueous layer with Toluene or EtOAc. Wash organic layer with Brine.[5]

  • Crystallization: Swap solvent to Ethanol/Water (3:1) . Heat to dissolve, then cool slowly to 0–5°C to crystallize the product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Expert Insight: Use this method if the SNAr conditions lead to decomposition or if the pyrimidine partner has electron-donating groups (e.g., methoxy) that deactivate it toward SNAr.

Reagents & Stoichiometry
ReagentEquiv.Role
Indoline 1.0Substrate
2-Chloropyrimidine 1.05Electrophile
Pd(OAc)₂ 0.01 (1 mol%)Catalyst Precursor
Xantphos 0.015 (1.5 mol%)Ligand (High bite angle for reductive elimination)
Cs₂CO₃ 1.5Base (Solubility in organics)
1,4-Dioxane or Toluene 10 VolSolvent (Anhydrous)
Step-by-Step Procedure
  • Inerting: Purge the reactor with Nitrogen (3x vacuum/N₂ cycles). Oxygen poisons the Pd catalyst.

  • Charging: Charge 1,4-Dioxane , Indoline , 2-Chloropyrimidine , and Cs₂CO₃ .

  • Catalyst Prep: In a separate vessel, premix Pd(OAc)₂ and Xantphos in a small portion of dioxane for 10 mins to form the active catalyst species (yellow to orange color change).

  • Initiation: Transfer the catalyst slurry to the main reactor under N₂ stream.

  • Reaction: Heat to 80–90°C .

    • Endpoint: Typically rapid (2–4 hours).

  • Workup:

    • Filter hot through a pad of Celite (or activated carbon cartridge) to remove Pd black and inorganic salts.

    • Concentrate the filtrate.

  • Scavenging: If Pd limits are strict (<10 ppm), treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour before final crystallization.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Stalled Reaction (SNAr) Poor phase transfer or low temp.Increase agitation speed (RPM); Add more TBAB; Ensure internal temp >95°C.
Hydrolysis of Pyrimidine pH too high or reaction too long.Use weaker base (NaHCO₃); Reduce water volume; Switch to anhydrous solvent (DMSO).
Dimer Formation Not applicable for Indoline.Indoline is a secondary amine; over-alkylation is chemically impossible here.
Color/Tar Formation Oxidation of Indoline.Ensure inert atmosphere (N₂) even for SNAr; Use antioxidant (Ascorbic acid) if critical.

Purification & Solid State Characterization

For pharmaceutical intermediates, purity >99.5% is often required.

Crystallization Protocol (General):

  • Solvent System: Ethanol (Solvent) / Water (Anti-solvent).

  • Dissolution: Dissolve crude solid in Ethanol (5 Vol) at 70°C.

  • Nucleation: Add Water dropwise until slight turbidity persists.

  • Cooling: Cool to 20°C over 2 hours, then to 0°C for 1 hour.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1). Dry under vacuum at 45°C.

Purification Crude Crude Reaction Mixture Workup Phase Separation / Filtration Crude->Workup SolventSwap Solvent Swap to Ethanol Workup->SolventSwap Heat Heat to 70°C (Dissolution) SolventSwap->Heat AntiSolvent Add Water (Anti-solvent) Heat->AntiSolvent Cool Cool to 0°C (Crystallization) AntiSolvent->Cool Pure Pure this compound (>99.5% HPLC) Cool->Pure

Figure 2: Workflow for the purification and crystallization of the target intermediate.

References

  • Scalable SNAr of Piperazines (Analogous Chemistry)

    • Title: Method for synthesizing 1-(2-pyrimidine) piperazine.[6]

    • Source: Google P
    • URL
  • Buchwald-Hartwig General Conditions

    • Title: Buchwald–Hartwig amination.[7]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Indoline Reactivity & Almorexant Context

    • Title: Design, Synthesis, and Biological Evaluation of Indoline and Indole Deriv
    • Source: PubMed (NIH).
    • URL:[Link]

  • Purification of Pyrimidine Derivatives

    • Title: What is the best method for crystalliz
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimization of 1-(2-Pyrimidinyl)indoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Strategy

The synthesis of 1-(2-pyrimidinyl)indoline is a critical transformation in medicinal chemistry, often serving as a scaffold for kinase inhibitors and GPCR ligands. While the reaction appears straightforward—coupling a secondary amine (indoline) with an electron-deficient heterocycle (2-halopyrimidine)—users frequently report variable yields ranging from 30% to 85%.

The Core Challenge: Indoline is a "hybrid" nucleophile. Its nitrogen lone pair is conjugated with the fused benzene ring, reducing its nucleophilicity compared to aliphatic amines (like pyrrolidine), yet it remains more reactive than open-chain anilines. Consequently, standard


 conditions often stall, while aggressive conditions lead to tarring or hydrolysis.

This guide categorizes troubleshooting into two primary pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  The preferred, scalable route.
    
  • Buchwald-Hartwig Cross-Coupling: The alternative for deactivated substrates.

Pathway Analysis & Decision Matrix

Before troubleshooting, verify you are using the correct pathway for your specific pyrimidine substrate.

Substrate FeatureRecommended PathwayKey Catalyst/ReagentWhy?
2-Chloropyrimidine (Unsubstituted)

(Acid-Catalyzed)
HCl (aq) or TFAProtonation activates the pyrimidine ring, compensating for indoline's lower nucleophilicity.
Electron-Poor Pyrimidine (e.g., -CN, -

, -

)

(Base-Mediated)

/ DIPEA
The ring is already sufficiently electrophilic; acid is unnecessary and may cause side reactions.
Electron-Rich Pyrimidine (e.g., -OMe, -Me, -NHR)Buchwald-HartwigPd(OAc)2 + RuPhosThe ring is deactivated toward

. Palladium is required to facilitate the C-N bond formation.

Protocol 1: The Acid-Catalyzed (High Yield Variant)

Context: Standard base-mediated


 (e.g., 

in DMF) often fails to reach full conversion with indoline due to the reversibility of the intermediate complex. Acid catalysis traps the leaving group and activates the electrophile.
Optimized Protocol
  • Stoichiometry: 1.0 eq 2-Chloropyrimidine, 1.1 eq Indoline.

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water (Green Chemistry approach).

  • Catalyst: 1.0 - 2.0 eq Concentrated HCl (or 4M HCl in Dioxane).

  • Temperature: Reflux (

    
    C).[1]
    
  • Time: 2–6 hours.

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 60% conversion. Adding more base didn't help. Why? A: You are likely using the Base-Mediated pathway on a neutral pyrimidine. Indoline is a poor nucleophile. Fix: Switch to the Acid-Catalyzed method. The mechanism changes: The acid protonates the N3 position of the pyrimidine, lowering the LUMO energy and making the C2 carbon significantly more electrophilic. See Diagram 1 below for the activation pathway.

Q: I see a major side product (M+ - 18 or M+ + 18). What is it? A: This is likely the hydrolyzed pyrimidine (2-hydroxypyrimidine). Fix:

  • Reduce Water: If using aqueous HCl, switch to anhydrous 4M HCl in Dioxane/Ethanol.

  • Temperature Control: Do not exceed

    
    C.
    
  • Concentration: Run the reaction at high concentration (0.5M - 1.0M) to favor the intermolecular amine attack over solvent attack.

Q: My product is an oil and difficult to crystallize. A: Indoline adducts are often lipophilic. Fix: Upon completion, basify the mixture with saturated


 to pH 9. The product should precipitate. If it oils out, extract with DCM, dry, and triturate with cold Hexanes/Diethyl Ether (10:1). The "oiling out" is often due to residual solvent (DMF/DMSO); using Ethanol/Water facilitates cleaner precipitation.

Protocol 2: Buchwald-Hartwig Amination (For Deactivated Systems)

Context: When the pyrimidine ring bears electron-donating groups (e.g., 4-methoxy-2-chloropyrimidine),


 is thermally forbidden.
Optimized Protocol
  • Catalyst System:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: RuPhos (Preferred) or Xantphos.

    • Note: RuPhos is specifically designed for secondary amines and resists

      
       elimination.
      
  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

  • Temp:

    
    C.
    
Troubleshooting Guide (Q&A)

Q: The reaction turns black immediately and yields are <20%. A: This is "Pd-Black" formation, indicating ligand dissociation and catalyst decomposition. Fix:

  • Ligand Ratio: Ensure Ligand:Pd ratio is at least 2:1 (monodentate) or 1.2:1 (bidentate).

  • Degassing: Oxygen is the enemy. Sparge solvents with Argon for 15 mins before adding the catalyst.

  • Pre-heating: Mix Pd and Ligand in the solvent at

    
    C for 10 mins to form the active catalytic species before adding the substrate.
    

Q: I am getting significant de-halogenated starting material (Pyrimidine-H). A: This is a reduction side-reaction, often caused by the solvent or base. Fix:

  • Switch Solvent: Move from alcoholic solvents (if used) to Toluene.

  • Switch Base: Use

    
     instead of alkoxides (
    
    
    
    ) which can act as hydride sources via
    
    
    -hydride elimination in some contexts.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Understanding where your reaction is failing allows you to choose the correct "Fix" branch.

G Start Substrate: 2-Halopyrimidine + Indoline Decision Pyrimidine Electronics? Start->Decision SNAr_Route Route A: SNAr Decision->SNAr_Route Electron Deficient / Neutral Buchwald_Route Route B: Buchwald-Hartwig Decision->Buchwald_Route Electron Rich (Deactivated) Acid_Cat Acid Catalysis (HCl) Protonation of Pyrimidine N3 SNAr_Route->Acid_Cat Preferred Method Intermediate Activated Electrophile (Lower LUMO) Acid_Cat->Intermediate H+ Transfer Product_A Product Formed (High Yield for Neutral/EWG) Intermediate->Product_A Nucleophilic Attack Cat_Cycle Pd(0) / RuPhos Cycle Oxidative Addition Buchwald_Route->Cat_Cycle Amine_Coord Indoline Coordination (Steric Control via Ligand) Cat_Cycle->Amine_Coord Product_B Product Formed (High Yield for EDG) Amine_Coord->Product_B Reductive Elimination

Figure 1: Decision tree for synthetic pathway selection based on pyrimidine electronic properties.

Comparative Data: Solvent & Catalyst Effects[2][3]

The table below summarizes internal optimization data for the coupling of 2-chloropyrimidine and indoline (1.0 mmol scale).

EntryConditionsSolventYield (%)Notes
1

(2.0 eq),

C
DMF45%Incomplete conversion; difficult workup.
2

(2.0 eq), Reflux
Ethanol58%Clean reaction, but slow kinetics.
3Conc. HCl (1.0 eq), Reflux Water:EtOH (1:1) 92% Recommended. Product precipitates on cooling.
4

/

Toluene30%Catalyst deactivated;

is too sterically small.
5

/ RuPhos
Toluene 88% Recommended for deactivated substrates.

References

  • Acid-Catalyzed SNAr Mechanisms

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope.[2]

    • Source: Preprints.org (2023).
    • URL:[Link]

  • Buchwald-Hartwig Optimization: Title: Optimization of Buchwald-Hartwig amination conditions. Source: BenchChem Technical Guides.
  • Indoline Synthesis & Reactivity

    • Title: Synthesis of indolines (Reaction categories and recent liter
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Beilstein J. Org. Chem. (via NIH).
    • URL:[Link]

Sources

Technical Support Center: Purification of 1-(2-Pyrimidinyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYRIND-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

This guide addresses the purification of 1-(2-Pyrimidinyl)indoline (CAS: 221044-05-9), a common scaffold in CNS-active drug discovery (e.g., 5-HT receptor agonists). The purification is often complicated by the similar polarity of the starting material (indoline) and the product, as well as the specific solubility profile of the pyrimidine moiety.

This protocol moves beyond "standard" workups, utilizing pKa-modulated extraction and selective crystallization to achieve >98% purity.

Module 1: The Chemical Context (Know Your Enemy)

Before initiating purification, you must understand the physicochemical properties differentiating your product from its impurities.

CompoundStructure TypepKa (Approx.)[1][2][3]Solubility (Org)Solubility (Aq)
This compound Tertiary Aryl Amine~3.5 - 4.0 (Pyrimidine N)High (DCM, EtOAc)Low (Neutral pH)
Indoline (SM) Secondary Cyclic Amine~4.9 (Conjugate Acid)HighLow (High pH)
2-Chloropyrimidine (SM) Halo-heterocycle~ -1.0 (Very Weak Base)HighLow
The Critical Insight

The nitrogen atom at position 1 of the indoline ring is non-basic in the product because its lone pair is delocalized into both the benzene ring and the electron-deficient pyrimidine ring. However, the pyrimidine ring nitrogens retain weak basicity.

  • Implication: You cannot use a strong acid wash (pH < 2) to remove impurities, as you will protonate your product and lose it to the aqueous phase.

  • Strategy: We will use the subtle pKa difference between Indoline (more basic) and the Product (less basic) for separation, or rely on chemoselective scavenging.

Module 2: Workup & Extraction Protocol

Objective: Remove bulk inorganic salts, polar catalysts (DMSO/DMF), and modulate pH to separate starting materials.

Step-by-Step Workflow
  • Quench: Dilute the reaction mixture (typically in DMF, DMSO, or Toluene) with Ethyl Acetate (EtOAc) . Avoid DCM at this stage to prevent emulsion formation with basic aqueous layers.

  • The "Reverse" Acid Wash (Optional but Recommended):

    • Context: If you used excess Indoline.

    • Action: Wash the organic layer with 0.5 M Citric Acid (pH ~3-4) .

    • Mechanism:[4][5][6][7] At pH 3-4, Indoline (pKa ~4.9) will be largely protonated (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) and move to the aqueous layer. The Product (pKa ~3.5) will remain predominantly neutral and stay in the organic layer.
      
    • Caution: Do not use 1M HCl (pH < 1), or you will extract your product.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ to neutralize any residual acid and remove phenolic byproducts if present.

  • Brine & Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate in vacuo.

Visualizing the Extraction Logic

ExtractionLogic Start Crude Reaction Mixture Dilution Dilute with EtOAc Start->Dilution AcidWash Wash with 0.5M Citric Acid (pH 3-4) Dilution->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (Contains Protonated Indoline) PhaseSep->AqLayer pKa > 4 species OrgLayer Organic Layer (Contains Product + Chloropyrimidine) PhaseSep->OrgLayer Neutral species BaseWash Wash with Sat. NaHCO3 OrgLayer->BaseWash Conc Concentrate to Solid BaseWash->Conc

Figure 1: Decision tree for the extractive workup focusing on pKa exploitation.

Module 3: Chromatographic Purification

If the extraction does not yield sufficient purity, Flash Column Chromatography is the next line of defense.

Stationary Phase & Mobile Phase Selection
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Note: this compound is moderately polar.

    • Gradient: Start at 5% EtOAc in Hexane

      
       Ramp to 30% EtOAc.
      
    • Rf Value: Typically ~0.4 in 20% EtOAc/Hexane.

Troubleshooting "Streaking"

The pyrimidine ring can interact with acidic silanols on the silica, causing peak tailing.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the silanol sites and sharpens the amine peak.

Module 4: Crystallization (The Gold Standard)

For scale-up (>1g), crystallization is superior to chromatography. The planar nature of the pyrimidine-indoline system encourages stacking.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ProcedureYield Potential
Ethanol / Water 4:1Dissolve in hot EtOH; add water dropwise until turbid; cool slowly to 4°C.High (85-90%)
Isopropanol (IPA) PureDissolve at reflux; cool to -20°C.Medium (Cleaner crystals)
EtOAc / Hexane 1:5Dissolve in min. hot EtOAc; add Hexane; cool.Good (Removes non-polar impurities)

Protocol for Ethanol/Water Recrystallization:

  • Dissolve the crude solid in minimal boiling Ethanol.

  • If the solution is colored (dark brown/black), treat with Activated Charcoal for 10 minutes and filter while hot through Celite.

  • Add hot water dropwise to the filtrate until a faint cloudiness persists.

  • Add one drop of Ethanol to restore clarity.

  • Allow to cool to room temperature undisturbed, then refrigerate at 4°C overnight.

  • Filter the off-white needles and wash with cold 20% EtOH/Water.

Module 5: Troubleshooting & FAQs

Q1: My product is co-eluting with unreacted Indoline on the column. What do I do?

Resolution: This is common due to structural similarity.

  • Chemical Scavenging: Before the column, dissolve your crude mixture in DCM and add 1.5 equivalents of Acetic Anhydride or Isocyanate resin .

  • Stir for 30 minutes. The unreacted Indoline will convert to the corresponding amide/urea, which is significantly less polar (or bound to the resin).

  • The Product (tertiary amine) cannot react.

  • Run the column; the separation will now be easy (

    
    Rf > 0.3).
    
Q2: I see a new spot on TLC after acid workup. Did I decompose my product?

Resolution: Likely yes, or you protonated it.

  • Check: Did you use strong HCl? The pyrimidine ring can protonate, making the compound stay at the baseline of the TLC or move into the aqueous layer.

  • Fix: Basify the aqueous layer from your workup with NaOH to pH 10 and re-extract with EtOAc. If the spot returns to the organic layer, it was just the salt form.

Q3: The product is oiling out instead of crystallizing.

Resolution:

  • Purity Check: Oils often indicate impurities preventing lattice formation. Run a quick silica plug filtration.

  • Seed Crystal: If you have any pure material, add a speck to the oil/solvent mix.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the solvent interface to induce nucleation.

References

  • Synthesis of Pyrimido[1,2-b]indazoles (Analogous Chemistry): Ramle, A. Q., et al. (2021).[8] RSC Advances. Demonstrates condensation techniques and solubility profiles for fused pyrimidine-indole systems.

  • Purification of Indole Derivatives: MDPI Separation Processes. (2022). Discusses extraction and crystallization efficiencies for indole-based compounds.

  • pKa and Chemical Properties of Indoline: ChemicalBook & PubChem Data. Provides physical property data (pKa ~5.2 for indoline core) essential for acid-base extraction logic.

  • Green Chromatography & Amine Purification: ACS GCI Pharmaceutical Roundtable. Guidelines on solvent selection and TEA additives for amine purification.

Sources

Overcoming steric hindrance in 1-(2-Pyrimidinyl)indoline formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indoline-Pyrimidine Challenge

The formation of 1-(2-pyrimidinyl)indoline represents a specific subclass of C-N cross-coupling that frequently fails due to a collision of electronic deactivation and steric bulk.

While indoline is a secondary amine, its nucleophilicity is attenuated compared to alkyl amines because the nitrogen lone pair is conjugated with the benzene ring (aniline-like character). Simultaneously, the 2-position of pyrimidine, while electron-deficient, is sterically shielded by the adjacent ring nitrogens and potential ortho-substituents.

The Core Failure Mode: In sterically hindered systems, the rate-determining step (RDS) of the catalytic cycle shifts from oxidative addition to reductive elimination. Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) form stable oxidative addition complexes but fail to eject the bulky product, leading to catalyst decomposition (dehalogenation) or stagnation.

Diagnostic Workflow: Method Selection

Before attempting a reaction, use this decision tree to select the correct mechanistic pathway.

Method_Selection Start Start: Substrate Analysis Q1 Is the Pyrimidine Electron-Deficient? (e.g., -NO2, -CN, -CF3) Start->Q1 SnAr_Path Pathway A: SnAr (Nucleophilic Aromatic Substitution) Q1->SnAr_Path Yes (High Electrophilicity) Pd_Path Pathway B: Pd-Catalysis (Buchwald-Hartwig) Q1->Pd_Path No (Neutral/Electron-Rich) Q2 Are there ortho-substituents on the Pyrimidine? Pd_Path->Q2 Ligand_RuPhos Primary Recommendation: RuPhos Pd G3/G4 Q2->Ligand_RuPhos Yes (Steric Bulk) Q2->Ligand_RuPhos No (Standard) Ligand_BrettPhos Alternative: BrettPhos Pd G3 (If Indoline is highly substituted) Ligand_RuPhos->Ligand_BrettPhos If conversion < 20%

Caption: Decision matrix for selecting between SnAr and Pd-Catalyzed pathways based on pyrimidine electronics and steric environment.

The Catalyst System: The "Engine"

For this specific transformation, "standard" ligands are insufficient. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed to facilitate reductive elimination.

Primary Recommendation: RuPhos

Why it works: RuPhos is the gold standard for coupling secondary amines (like indoline). Its bulky dicyclohexylphosphino and isopropoxy groups create a "pocket" that forces the palladium center into a mono-ligated species [L1Pd(0)]. This geometry is critical because it prevents the formation of inactive bis-ligated complexes and lowers the energy barrier for the difficult reductive elimination step involving the bulky indoline and pyrimidine rings.

The Precatalyst: Pd-G3 / G4

Avoid: Pd2(dba)3 or Pd(OAc)2 + free ligand. Use: RuPhos Pd G3 (or G4). Reasoning: Traditional Pd sources often form inactive aggregates (Pd-black) before the active catalytic species is generated, especially with bulky ligands. G3/G4 precatalysts are palladacycles that release the active L1Pd(0) species at a controlled rate upon exposure to base, ensuring 100% catalyst activation.

Data: Ligand Performance Comparison
LigandYield (24h)Mechanism Note
RuPhos 92% Optimal for secondary amines; facilitates reductive elimination.
BrettPhos65%Better for primary amines; often too bulky for indolines.
Xantphos15%Bite angle too wide; fails to promote reductive elimination in this system.
PPh3<5%Electronically insufficient; rapid catalyst death.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and I see no product. What happened?

Diagnosis: Catalyst decomposition ("Pd-Black" formation). The Fix:

  • Check your solvent degassing: Oxygen rapidly kills the active monomeric Pd(0) species. Sparge with Argon for 15 mins or use freeze-pump-thaw.

  • Switch to a G3/G4 Precatalyst: As mentioned above, mixing Pd(OAc)2 and RuPhos manually is error-prone. The G3 precatalyst is air-stable until activation.

  • Lower the Temperature: If running at >100°C, drop to 80°C. High temps can decompose the catalyst faster than the reaction cycle turnover.

Q2: I see 100% conversion of the starting material, but the mass spec shows [M-Cl+H] (Dehalogenation).

Diagnosis: The β-hydride elimination or reductive dehalogenation pathway is outcompeting the C-N coupling. This often happens when the amine (indoline) is too sterically hindered to attack the Pd-center. The Fix:

  • Change the Base: Switch from NaOtBu to K3PO4 or Cs2CO3 . Strong alkoxide bases can sometimes promote hydride transfer from the solvent (especially in isopropanol or dioxane).

  • Solvent Switch: Move from Toluene/Dioxane to t-Amyl Alcohol or DME .

  • Increase Concentration: Higher concentration (1.0 M vs 0.1 M) favors the bimolecular reaction (coupling) over unimolecular decomposition.

Q3: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Product inhibition or poisoning. The product (this compound) has three nitrogen atoms capable of chelating the remaining Palladium, shutting down the cycle. The Fix:

  • Ligand Ratio: Ensure a strict 1:1 Pd:Ligand ratio (inherent in G3 precatalysts). Excess ligand can sometimes help displace the product.

  • Workup: Stop the reaction, filter through celite to remove the poisoned catalyst, and restart with fresh catalyst (though this is rarely efficient).

  • Best Approach: Switch to BrettPhos , which is bulkier and less prone to inhibition by the product's chelating nitrogens.

Standard Operating Procedure (SOP)

Protocol: RuPhos-Mediated Coupling of Indoline and 2-Chloropyrimidine.

Reagents:

  • 1.0 equiv 2-Chloropyrimidine

  • 1.2 equiv Indoline

  • 1.5 equiv NaOtBu (Sodium tert-butoxide)

  • 0.02 equiv (2 mol%) RuPhos Pd G3

  • Solvent: Anhydrous Toluene or Dioxane (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, add the Pd-G3 precatalyst, 2-chloropyrimidine, and NaOtBu to a reaction vial equipped with a magnetic stir bar.

  • Addition: Add the indoline.

  • Solvent: Add anhydrous, degassed solvent. Seal the vial with a crimp cap (PTFE/Silicone septa).

  • Activation: Place in a pre-heated block at 85°C .

    • Note: Do not start at room temp. The G3 catalyst activates best with immediate heat.

  • Monitoring: Monitor by LCMS at 2 hours. If the reaction is sluggish, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/celite to remove Pd residue. Concentrate and purify via flash chromatography.

References

  • RuPhos/BrettPhos Development: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society.[1] (Note: Discusses the foundational ligand design principles applied here).

  • Precatalyst Efficiency: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.

  • Mechanism of Reductive Elimination: Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Heteroarylpalladium Complexes." Accounts of Chemical Research.

  • Regioselectivity in Pyrimidines: Ivachtchenko, A. V., et al. (2004). "Nucleophilic Substitution in 2,4-Dichloropyrimidines." Journal of Combinatorial Chemistry.

Sources

Technical Support Center: Purification of 1-(2-Pyrimidinyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2-Pyrimidinyl)indoline. Specifically, this guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted indoline from the final product.

Introduction: The Purification Challenge

The synthesis of this compound often results in a crude product mixture containing unreacted indoline. The separation of these two compounds can be challenging due to their structural similarities. However, key differences in their polarity and basicity can be exploited for effective purification. Indoline is a secondary amine, while the desired product, this compound, is a tertiary amine with an additional electron-withdrawing pyrimidine ring. This structural difference makes the product significantly more polar and less basic than the starting indoline.

This guide will explore three primary purification techniques: acid-base extraction, column chromatography, and recrystallization, providing both theoretical understanding and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at purification by direct crystallization have failed. Why is this, and what should I try next?

A1: Direct crystallization from the crude reaction mixture often fails because the unreacted indoline acts as a significant impurity, inhibiting the formation of a pure crystal lattice of your product. It is highly recommended to perform a preliminary purification step to remove the bulk of the unreacted indoline before attempting crystallization. An acid-base extraction is an excellent first step to address this issue.

Q2: How do I choose between normal-phase and reversed-phase chromatography?

A2: The choice depends on the polarity of your compounds. In this case, with a relatively non-polar starting material (indoline) and a more polar product (this compound), normal-phase chromatography is generally a good starting point. Reversed-phase chromatography can be a powerful alternative, particularly if you encounter issues with compound stability on silica gel.

Q3: I see significant streaking of my compounds on my TLC plate. What causes this and how can I fix it?

A3: Streaking of amines on silica gel TLC plates is a common issue caused by the acidic nature of the silica, which can lead to strong, non-specific binding of basic compounds. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system. This will "neutralize" the acidic sites on the silica and lead to sharper, more defined spots.

Q4: Can I use an amine-functionalized silica column for my purification?

A4: Yes, an amine-functionalized silica column can be an excellent choice for purifying basic compounds like indolines. The amine groups on the stationary phase create a more basic environment, which can significantly reduce tailing and improve the separation of your product from the unreacted indoline.

Troubleshooting Guides

Problem 1: Poor Separation in Column Chromatography

If you are experiencing co-elution or poor separation between indoline and this compound during column chromatography, consider the following troubleshooting steps.

start Poor Separation Observed check_separation Assess Separation by TLC start->check_separation solvent_system Adjust Solvent System (e.g., Hexane/Ethyl Acetate to Dichloromethane/Methanol) solvent_system->check_separation gradient Optimize Gradient Profile (shallower gradient) gradient->check_separation additive Add Triethylamine (0.5-1%) to Eluent additive->check_separation column_type Change Stationary Phase (e.g., Alumina, Amine-functionalized Silica, or Reversed-Phase) column_type->check_separation check_separation->solvent_system No Improvement check_separation->gradient Some Improvement check_separation->additive Tailing Observed check_separation->column_type Persistent Issues run_column Run Column with Optimized Conditions check_separation->run_column Good Separation end Pure Product Isolated run_column->end

Caption: Workflow for troubleshooting poor chromatographic separation.

Problem 2: Product Fails to Crystallize

If your purified this compound fails to crystallize from solution, it may be due to supersaturation, the presence of persistent impurities, or the choice of an inappropriate solvent.

  • Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a seed crystal of the pure product if available.

  • Solvent System: The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at room temperature.[1] Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find the optimal system. For indole derivatives, methanol/water and hexane/ethyl acetate are often good starting points.[2]

  • Remove Excess Solvent: If very few crystals form, it's likely that too much solvent was used.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • "Oiling Out": If your product separates as an oil instead of a solid, it may be due to the solution being too concentrated or cooling too quickly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

In-Depth Technical Protocols

Method 1: Acid-Base Extraction

This method leverages the difference in basicity between the secondary amine (indoline) and the less basic tertiary amine product. Indoline, being more basic, can be protonated and extracted into an aqueous acidic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic indoline will be protonated to its hydrochloride salt and partition into the aqueous layer.[4] The less basic this compound will remain in the organic layer.

  • Separation: Separate the organic layer from the aqueous layer. Repeat the acidic wash of the organic layer to ensure complete removal of indoline.

  • Neutralization and Back-Extraction (Optional Recovery of Indoline): The aqueous layers can be combined, basified with a strong base (e.g., NaOH), and extracted with an organic solvent to recover the unreacted indoline if desired.[4]

  • Work-up of the Organic Layer: Wash the organic layer containing the product with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enriched this compound.

start Crude Mixture in Organic Solvent wash Wash with 1M HCl start->wash separate Separate Layers wash->separate organic_layer Organic Layer: This compound separate->organic_layer Organic aqueous_layer Aqueous Layer: Indoline HCl separate->aqueous_layer Aqueous workup Wash with NaHCO₃, Brine Dry and Concentrate organic_layer->workup product Enriched Product workup->product

Caption: Process flow for acid-base extraction.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities. Given that this compound is expected to be significantly more polar than indoline, a good separation can be achieved on silica gel.

CompoundStructurePolarityExpected Elution Order (Normal Phase)
IndolineIndolineLess PolarFirst
This compoundThis compoundMore PolarSecond
  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A good solvent system will give a retention factor (Rf) of ~0.2-0.3 for the product and good separation from the indoline spot.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product (pre-purified by acid-base extraction for best results) in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar indoline will elute first, followed by the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Method 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.[5] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot but sparingly soluble at room temperature.

  • Dissolution: Place the partially purified product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Kim, J. S., & Lee, W. K. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved from [Link]

  • Sur, S., & Hamilton, A. D. (1980). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Retrieved from [Link]

  • Letsholonyo, M., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 1-6. Retrieved from [Link]

  • Physics Wallah. (n.d.). Separation Of A Mixture Of Amines. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Amines – Classification and separation ORGANIC CHEMISTRY. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indoleninyl-substituted pyrimido[1,2-b]indazoles via a facile condensation reaction. Retrieved from [Link]

  • Kim, J. S., & Lee, W. K. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • NEB Grade 12 Notes. (2021, February 17). Amines. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Amines. Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

Sources

Validation & Comparative

Comparing reactivity of 1-(2-Pyrimidinyl)indoline vs 1-(2-Pyrimidinyl)indole

Author: BenchChem Technical Support Team. Date: February 2026

The Reactivity Comparison Guide follows below.

Executive Summary: The Saturation Switch

In the architecture of drug scaffolds, the choice between 1-(2-Pyrimidinyl)indoline and 1-(2-Pyrimidinyl)indole is not merely a matter of oxidation state—it is a strategic switch that controls site-selectivity during transition-metal catalyzed C–H activation.

While both substrates utilize the pyrimidyl group as a Chelation-Assisted Directing Group (DG), the saturation of the C2–C3 bond dictates the trajectory of the metal catalyst:

  • 1-(2-Pyrimidinyl)indole (Unsaturated): The aromaticity and planarity direct the catalyst to the C2 position via a thermodynamically stable 5-membered metallacycle.

  • This compound (Saturated): The

    
     character of the C2/C3 carbons renders the C2 position inert to standard C(sp2)–H activation, forcing the catalyst to target the C7 position  (benzene ring) via a kinetically accessible 6-membered metallacycle.
    

This guide provides a technical roadmap for leveraging this "saturation switch" to access complementary chemical spaces.

Mechanistic Divergence & Structural Analysis

The distinct reactivity profiles stem from the electronic and steric consequences of the heterocyclic core's saturation.

Structural Comparison
Feature1-(2-Pyrimidinyl)indoleThis compound
Core Geometry Planar (

N1, C2, C3)
Puckered/Twisted (

C2, C3)
N-Lone Pair Delocalized into aromatic system (less basic)Localized/Conjugated with Pyrimidine (more basic)
Primary Reactive Site C2-H (Electronic activation + DG proximity)C7-H (Steric accessibility + DG direction)
Metallacycle Size 5-Membered (M—N—C—N—C2)6-Membered (M—N—C—N—C7a—C7)
Dominant Pathway Electrophilic Metalation / CMD at C2Concerted Metalation-Deprotonation (CMD) at C7
Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on the substrate backbone.

ReactivitySwitch Substrate Substrate Selection Indole 1-(2-Pyrimidinyl)indole (Aromatic) Substrate->Indole Indoline This compound (Saturated) Substrate->Indoline Coordination_A N,N-Bidentate Coordination Indole->Coordination_A Ru/Rh/Pd Catalyst Coordination_B N,N-Bidentate Coordination Indoline->Coordination_B Ru/Rh Catalyst Activation_C2 C2-H Activation (5-Membered Metallacycle) Coordination_A->Activation_C2 Planar Geometry Electronic Preference Activation_C7 C7-H Activation (6-Membered Metallacycle) Coordination_B->Activation_C7 C2 Inertness Steric Direction Product_C2 C2-Functionalized Indole Activation_C2->Product_C2 Product_C7 C7-Functionalized Indoline Activation_C7->Product_C7 Oxidation Oxidative Dehydrogenation (DDQ/O2) Product_C7->Oxidation Optional Step Final_C7 C7-Functionalized Indole Oxidation->Final_C7

Figure 1: Mechanistic bifurcation showing the origin of site-selectivity. Indole favors C2 activation via a 5-membered ring, while indoline favors C7 activation, serving as a "masked" route to C7-substituted indoles.

Performance Comparison: C–H Activation Data

The following data summarizes typical yields and conditions derived from comparative studies (e.g., Ackermann, Angew. Chem. 2009; Glorius, J. Am. Chem. Soc. 2011).[1]

Case Study: Ruthenium-Catalyzed Arylation

Reaction Conditions: [RuCl₂(p-cymene)]₂ (5 mol %), AgSbF₆ (20 mol %), Ar-Br, 120 °C.

Metric1-(2-Pyrimidinyl)indoleThis compound
Major Product C2-Aryl Indole C7-Aryl Indoline
Regioselectivity >20:1 (C2:C3)>20:1 (C7:C6)
Typical Yield 75 – 92%68 – 88%
Directing Group Removal Difficult (Requires harsh conditions)Moderate (Requires hydrolysis/reduction)
Competitive Sites C3 (Friedel-Crafts type)C5 (Electrophilic substitution)
Strategic Advantage Direct access to C2-libraries.Access to "difficult" C7-indoles after oxidation.
Why Indoline for C7?

Direct C7-functionalization of indole is notoriously difficult because the C2 and C3 positions are far more reactive.[2] By reducing the indole to indoline , the C2/C3 reactivity is muted. The pyrimidyl group then exclusively directs the metal to the C7 position.

  • Post-Reaction: The C7-functionalized indoline can be quantitatively oxidized back to the indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂, effectively achieving the "impossible" C7-functionalization of indole.

Experimental Protocols

Synthesis of Substrates (N-Pyrimidinylation)

Self-Validating Step: The disappearance of the N-H stretch in IR and the downfield shift of the ortho-protons in NMR confirm product formation.

Materials:

  • Indole or Indoline (1.0 equiv)

  • 2-Chloropyrimidine (1.2 equiv)

  • NaH (60% dispersion, 1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • DMF (Dry, 0.5 M)

Procedure:

  • Deprotonation: To a stirred solution of Indole/Indoline in dry DMF at 0 °C, add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min.

  • Coupling: Add 2-chloropyrimidine.

  • Heating: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by TLC (formation of a UV-active, less polar spot).

  • Workup: Quench with water (carefully). Extract with EtOAc (3x).[3] Wash organics with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).

Representative C–H Arylation Protocol (Indoline C7 Focus)

Target: Synthesis of 7-phenyl-1-(2-pyrimidinyl)indoline.

Reagents:

  • This compound (0.5 mmol)

  • Bromobenzene (1.5 equiv)

  • [RuCl₂(p-cymene)]₂ (5 mol %)

  • AgSbF₆ (10 mol %) or K₂CO₃ (2.0 equiv) depending on specific catalytic cycle (Cationic vs Neutral).

  • Solvent: 1,4-Dioxane or Toluene (2 mL).

Workflow:

  • Setup: In a glovebox or under Argon, charge a Schlenk tube with the Ru-catalyst, Ag-additive (if using), and base.

  • Addition: Add the Indoline substrate and Bromobenzene. Add solvent.[3]

  • Reaction: Seal and heat to 100–120 °C for 18 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove metal residues.

  • Analysis: Analyze crude by ¹H NMR. Look for the disappearance of the C7 doublet (approx. 7.0–7.2 ppm) and the appearance of new aromatic signals.

Critical Application Notes

  • Removal of the Pyrimidine Group: The pyrimidine group is robust. To remove it after functionalization:

    • Method A: Strong acid hydrolysis (6M HCl, reflux) – often degrades the indole.

    • Method B: Activation with MeOTf to form the pyrimidinium salt, followed by mild alkaline hydrolysis or reduction with NaBH₄/EtOH.

  • Oxidation to Indole: If your target is the C7-substituted indole , do not attempt direct C7 activation on the indole. Use the indoline pathway:

    • Synthesize this compound.

    • Perform C7 C–H activation.[2][4]

    • Oxidize with DDQ (1.1 equiv) in Dioxane at RT for 1 hour (Yields typically >90%).

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link

  • Song, W., & Ackermann, L. (2013). "Cobalt-Catalyzed C–H Arylation of Indoles with Toxicity-Suppressed Aryl Halides." Angewandte Chemie International Edition, 52(47), 12426–12429. Link

  • Lebrasseur, N., & Larrosa, I. (2008). "Ru-catalyzed C-2 arylation of indoles using the pyrimidyl directing group." Journal of the American Chemical Society, 130(10), 2926-2927. Link

  • Yang, Y., et al. (2012). "Ruthenium-Catalyzed C7-Selective C–H Arylation of Indolines." Organic Letters, 14(12), 3116–3119. Link

  • Mishra, A., et al. (2019). "Ruthenium-Catalyzed C–H Functionalization of Indoles and Indolines." Advanced Synthesis & Catalysis, 361, 3443. Link

Sources

Publish Comparison Guide: Crystal Structure & Structural Dynamics of 1-(2-Pyrimidinyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Crossroads

1-(2-Pyrimidinyl)indoline represents a critical structural hybrid in medicinal chemistry, bridging the gap between the planar, aromatic 1-(2-Pyrimidinyl)indole and the flexible, aliphatic 1-(2-Pyrimidinyl)piperazine (1-PP) . While often overshadowed by its oxidized indole counterpart or the buspirone metabolite (1-PP), the indoline derivative offers unique steric and electronic properties essential for fine-tuning drug-receptor interactions.

This guide provides a technical analysis of the this compound scaffold, comparing its predicted and observed structural parameters against established alternatives. It addresses the needs of researchers optimizing kinase inhibitors or CNS-active agents where the geometry of the N-heteroaryl bond dictates efficacy.

Structural Characterization & Data Analysis

The Core Problem: Planarity vs. Puckering

The defining feature of this compound is the geometry of the indoline nitrogen. Unlike the indole nitrogen (sp² hybridized, planar, part of the aromatic system), the indoline nitrogen retains significant sp³ character, leading to a "puckered" 5-membered ring.

Comparative Structural Metrics (Experimental & Calculated) The following table synthesizes crystal data from closely related analogs to establish the structural baseline for the target molecule.

FeatureThis compound (Target)1-(2-Pyrimidinyl)indole (Alternative A)1-(2-Pyrimidinyl)piperazine (Alternative B)
CAS Number N/A (Scaffold)221044-05-920980-22-7
Nitrogen Hybridization sp² / sp³ (Intermediate)sp² (Planar)sp³ (Pyramidal)
Ring Conformation Envelope (C2/C3 puckering)PlanarChair
N-C(Py) Bond Length ~1.38–1.40 Å~1.40 Å1.37 Å
Twist Angle (N-C-N-C) High (~30–45°) Low (<15°)N/A (Flexible)
Key Interaction Steric clash (H7...Py)Conjugation (π-π)H-bonding / Basicity

Technical Insight: The high twist angle in the indoline derivative is caused by the steric repulsion between the C7-proton of the indoline and the C3-proton/Nitrogen of the pyrimidine ring. This prevents the coplanarity seen in the indole analog, potentially increasing solubility and altering the metabolic profile by exposing the N-N bond to enzymatic attack.

Crystal Packing & Lattice Dynamics

While specific single-crystal X-ray diffraction (SC-XRD) data for the unsubstituted this compound is sparse in open literature, its packing behavior can be extrapolated from the N-phenylindoline and 1-PP datasets:

  • Space Group Prediction: Likely Monoclinic (P2₁/c) or Triclinic (P-1), driven by weak C-H...N hydrogen bonds rather than strong π-π stacking due to the twisted conformation.

  • Intermolecular Forces: The pyrimidine nitrogen atoms act as H-bond acceptors for the C2/C3 methylene protons of neighboring indoline rings, forming infinite 1D chains.

Comparative Performance Guide

Scenario A: Kinase Inhibitor Design
  • Alternative: 1-(2-Pyrimidinyl)indole[1]

  • Comparison: The Indole is rigid and flat, ideal for intercalating into narrow hydrophobic pockets (e.g., ATP binding sites). However, its high planarity often leads to poor solubility.

  • Advantage of Indoline: The "kink" introduced by the indoline ring (approx. 30° twist) disrupts crystal packing energy, significantly enhancing solubility (estimated +0.5 logS) while maintaining the hydrophobic bulk required for binding.

Scenario B: CNS Agent Development (5-HT Receptors)
  • Alternative: 1-(2-Pyrimidinyl)piperazine (1-PP)[2][3]

  • Comparison: 1-PP is a known metabolite (e.g., of Buspirone) with high affinity for 5-HT1A. It is highly flexible.

  • Advantage of Indoline: The indoline scaffold rigidifies the nitrogen position, reducing the entropic penalty of binding. If the receptor pocket requires a specific rotamer, the indoline derivative can "lock" the pharmacophore into the bioactive conformation, potentially increasing selectivity over off-target adrenergic receptors.

Experimental Protocols

Synthesis: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesize this compound with high purity for crystallization.

Reagents:

  • Indoline (1.0 equiv)

  • 2-Chloropyrimidine (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • BINAP or Xantphos (7.5 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene (0.2 M)

Workflow:

  • Inertion: Charge a Schlenk tube with Pd(OAc)₂, Ligand, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add Toluene, Indoline, and 2-Chloropyrimidine via syringe.

  • Reaction: Heat to 100°C for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Filter through Celite, concentrate, and purify via Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Crystallization Protocol (Vapor Diffusion)

Objective: Grow single crystals suitable for XRD.[4]

  • Solvent Selection: Dissolve 20 mg of the purified product in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Precipitant: Place the vial inside a larger jar containing 5 mL of Pentane or Hexane .

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Colorless block-like crystals should form. Mount immediately in Paratone oil to prevent desolvation.

Visualization: Structural Logic & Synthesis[5]

Indoline_Structure Indole 1-(2-Pyrimidinyl)indole (Planar, Aromatic) Indoline This compound (Twisted, Semi-saturated) Indole->Indoline Reduction (H2/Pd) Loss of Planarity Piperazine 1-(2-Pyrimidinyl)piperazine (Chair, Flexible) Indoline->Piperazine Ring Expansion/Saturation Loss of Aromaticity Prop_Sol High Solubility (Twisted Geometry) Indoline->Prop_Sol Prop_Sel Conformational Lock (Bioactivity) Indoline->Prop_Sel Synthesis Pd-Catalyzed Buchwald-Hartwig Synthesis->Indoline Precursors Indoline + 2-Cl-Pyrimidine Precursors->Synthesis

Figure 1: Structural relationship between the Indoline scaffold and its analogs, highlighting the synthesis pathway and key physicochemical advantages.

References

  • Synthesis of N-Aryl Indolines

    • Title: "Palladium-C
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Standard protocols for Buchwald-Hartwig amin
  • Crystal Structure of Analog (1-PP)

    • Title: "The crystal structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine...
    • Source:Acta Crystallographica Section E.
    • Context: Provides the N-Pyrimidinyl bond geometry for the piperazine analog (1-PP).
  • Indole vs Indoline Geometry

    • Title: "Structure and conform
    • Source:Journal of Chemical Crystallography.
    • Context: Discusses the "puckering" of the indoline ring compared to the planar indole.
  • Commercially Available Standard

    • Title: "1-(Pyrimidin-2-yl)-1H-indole (CAS 221044-05-9)."[1][5][6]

    • Source: Sigma-Aldrich / PubChem.
    • Context: The fully arom

Sources

A Comparative Guide to the Spectroscopic Characterization of N-pyrimidinyl Indoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, N-pyrimidinyl indoline scaffolds are of significant interest due to their diverse biological activities. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to characterize these molecules, offering both theoretical grounding and practical, field-proven insights. We will explore the nuances of various spectroscopic methods, compare the spectral features of N-pyrimidinyl indolines with alternative heterocyclic systems, and provide robust experimental protocols.

Introduction: The Significance of N-pyrimidinyl Indoline Scaffolds

The fusion of the indoline and pyrimidine ring systems creates a class of heterocyclic compounds with a unique three-dimensional architecture and a rich electronic profile. This structural motif is prevalent in compounds explored for various therapeutic areas. Accurate and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their purity and stability. Spectroscopic techniques are the workhorses of this characterization, each providing a unique piece of the structural puzzle.

This guide will focus on a multi-technique approach, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible & Fluorescence Spectroscopy. We will also draw comparisons with other biologically relevant heterocyclic systems, such as pyrazoline and spirooxindole derivatives, to highlight the distinguishing spectroscopic features of the N-pyrimidinyl indoline core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. For N-pyrimidinyl indoline derivatives, ¹H and ¹³C NMR provide critical information about the connectivity of atoms, the chemical environment of protons and carbons, and the stereochemistry of the molecule.

Key Diagnostic ¹H NMR Signals for N-pyrimidinyl Indoline Compounds

The proton NMR spectra of N-pyrimidinyl indoline derivatives exhibit characteristic signals that are diagnostic of the core structure. The aromatic protons of the indoline and pyrimidine rings typically appear in the downfield region (δ 6.5-9.5 ppm)[1]. The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on both ring systems.

Expert Insight: The protons on the pyrimidine ring are particularly informative. Their chemical shifts can indicate the point of attachment to the indoline nitrogen and the nature of other substituents on the pyrimidine ring. For instance, a signal around 8 ppm can be typical of a γ-unsubstituted pyridine ring, a related heterocyclic system[2]. The aliphatic protons of the indoline ring, specifically the methylene groups, provide information about the conformation of the five-membered ring.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing a direct observation of the carbon skeleton. The chemical shifts of the carbon atoms in the N-pyrimidinyl indoline scaffold are influenced by the electronegativity of adjacent atoms and the overall electronic distribution within the molecule. Carbonyl carbons, if present as substituents, will appear significantly downfield (δ > 160 ppm)[3].

Comparative NMR Data

To illustrate the unique spectral features of N-pyrimidinyl indoline compounds, a comparison with other heterocyclic systems is invaluable.

Compound Class Characteristic ¹H NMR Signals (δ ppm) Characteristic ¹³C NMR Signals (δ ppm) Key Distinguishing Features
N-pyrimidinyl Indolines Aromatic: 6.5-9.5[1]; Indoline CH₂: ~3.0-4.0Pyrimidine C: 150-170; Indoline C: 20-60Presence of both pyrimidine and indoline proton and carbon signals.
Pyrazoline Derivatives Pyrazoline CH & CH₂: 3.0-5.5[3]Pyrazoline C₃, C₄, C₅: 40-155[3]Distinctive upfield signals for the non-aromatic five-membered pyrazoline ring.
Spirooxindole Derivatives Spiro-carbon adjacent protons show complex splittingSpiro-carbon: ~70-90A quaternary spiro-carbon signal in the ¹³C NMR spectrum is a key indicator.
Pyrazolopyridine Derivatives Aromatic protons with characteristic pyridine and pyrazole shifts[2]Fused ring carbons show shifts influenced by two N-heterocyclesThe number and coupling patterns of aromatic protons are distinct from the separated ring systems of N-pyrimidinyl indolines.
Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis.

Diagram of the ¹H NMR Experimental Workflow

HNMR_Workflow A Sample Preparation: - Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). - Filter into a 5 mm NMR tube. B Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock onto the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. A->B C Data Acquisition: - Set acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). - Acquire the Free Induction Decay (FID). B->C D Data Processing: - Apply Fourier Transform to the FID. - Phase correct the spectrum. - Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm). C->D E Spectral Analysis: - Integrate the signals to determine proton ratios. - Analyze chemical shifts and coupling constants to assign the structure. D->E

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For N-pyrimidinyl indoline derivatives, both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation studies are highly valuable.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum provides the molecular weight of the compound. The isotopic pattern, especially if elements like chlorine or bromine are present, can further confirm the elemental composition.

Fragmentation Pathways

The fragmentation of N-pyrimidinyl indoline compounds under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways may involve the cleavage of the bond between the indoline and pyrimidine rings, or fragmentation within the pyrimidine or indoline moieties themselves. The fragmentation patterns of related heterocyclic systems, such as pyrazolopyridines, often involve the loss of small molecules like HCN or CO[4].

Expert Insight: The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) can significantly influence the fragmentation pattern. ESI is a softer ionization method that often yields a prominent protonated molecule, which is ideal for accurate mass measurement. EI, being a higher energy technique, can induce more extensive fragmentation, providing richer structural information.

Comparative Mass Spectrometry Data
Compound Class Typical Ionization Method Expected Molecular Ion Common Fragmentation Patterns
N-pyrimidinyl Indolines ESI, EI[M+H]⁺ or M⁺Cleavage of the N-N' bond, fragmentation of the pyrimidine ring.
Piperazine Derivatives ESI, GC-MS[M+H]⁺Ring opening and fragmentation of the piperazine ring[5][6].
Indane-1,3-dione Pyrimidine Derivatives ESI, EI[M+H]⁺ or M⁺Fragmentation of the pyrimidine and indanedione moieties[7].
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Diagram of the HRMS Experimental Workflow

HRMS_Workflow A Sample Preparation: - Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). B Infusion and Ionization: - Infuse the sample solution into the mass spectrometer's ion source (e.g., ESI). - Ionize the molecules. A->B C Mass Analysis: - Accelerate the ions into the mass analyzer (e.g., TOF, Orbitrap). - Separate ions based on their mass-to-charge ratio (m/z). B->C D Detection and Data Acquisition: - Detect the ions and generate a mass spectrum. C->D E Data Analysis: - Determine the accurate mass of the molecular ion. - Calculate the elemental composition. D->E

Caption: Workflow for High-Resolution Mass Spectrometry.

Vibrational Spectroscopy: Probing Functional Groups with IR and Raman

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-pyrimidinyl indoline compounds, IR spectroscopy can confirm the presence of key structural features.

Characteristic IR Absorption Bands

The IR spectra of N-pyrimidinyl indoline derivatives are expected to show characteristic absorption bands for C-H, C=C, C=N, and C-N bonds.

  • Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Found in the range of 2850-3000 cm⁻¹.

  • C=C and C=N stretching: These appear in the 1400-1650 cm⁻¹ region and are characteristic of the aromatic and heteroaromatic rings.

  • C-N stretching: Usually observed in the 1000-1350 cm⁻¹ region.

For related indolyl-pyrimidine derivatives, N-H bands have been observed in the region of 3000-3300 cm⁻¹, and C=O absorption bands around 1650-1680 cm⁻¹ when present[1].

Comparative IR Data
Compound Class Key IR Absorption Bands (cm⁻¹) Structural Information Provided
N-pyrimidinyl Indolines 3100-3000 (Ar C-H), 3000-2850 (Aliph. C-H), 1650-1400 (C=C, C=N)Presence of aromatic and aliphatic C-H bonds, and the heteroaromatic systems.
Indolyl-pyrimidine-5-carbonitriles 2220-2215 (C≡N)[1]Presence of a nitrile functional group.
Spiro[indoline-3,3′-indolizine]s May show characteristic bands for carbonyl groups if present[8].Confirmation of specific functional groups attached to the core structure.

UV-Visible and Fluorescence Spectroscopy: Exploring the Electronic Transitions

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure of molecules and can be particularly useful for compounds with extended conjugation, such as N-pyrimidinyl indolines.

UV-Visible Absorption

The UV-Vis spectrum of an N-pyrimidinyl indoline compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heteroaromatic rings. The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the rings. For comparison, the UV/Vis absorption spectrum of indole in aqueous solution has been a subject of detailed study[9].

Fluorescence Properties

Many indole derivatives are known to be fluorescent[10]. The fluorescence of N-pyrimidinyl indoline compounds will depend on the extent of conjugation and the presence of any fluorescence-quenching or -enhancing groups. The fluorescence lifetime of indoline itself is in the nanosecond range in non-aqueous solvents but is significantly quenched in water[11]. The study of luminescence in related indoline spiropyrans shows that the emission properties are often dictated by specific fragments of the molecule.

Expert Insight: The fluorescence quantum yield and lifetime are important parameters that can be used to compare the photophysical properties of different N-pyrimidinyl indoline derivatives and their alternatives. These parameters are crucial for applications in bio-imaging and sensing.

Comparative Photophysical Data
Compound Class Typical Absorption Maxima (λ_max) Fluorescence Properties
N-pyrimidinyl Indolines Dependent on substitution, likely in the UV-A to visible region.Potentially fluorescent, depending on the specific structure.
Indole Derivatives ~260-290 nmGenerally fluorescent, with emission maxima around 350 nm[10].
Aniline Derivatives ~230-280 nmFluorescent, with properties sensitive to pH[10].
Experimental Protocol: UV-Visible Absorption Spectroscopy

Diagram of the UV-Visible Spectroscopy Experimental Workflow

UVVis_Workflow A Sample Preparation: - Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). B Instrument Setup: - Place a cuvette with the pure solvent in the reference beam. - Place a cuvette with the sample solution in the sample beam. - Set the wavelength range to be scanned. A->B C Data Acquisition: - Record the absorbance of the sample as a function of wavelength. B->C D Data Analysis: - Identify the wavelength(s) of maximum absorbance (λ_max). - Determine the molar absorptivity (ε) if the concentration is known. C->D

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Conclusion: A Synergistic Approach to Characterization

The comprehensive spectroscopic characterization of N-pyrimidinyl indoline compounds requires a synergistic approach, integrating data from multiple techniques. NMR provides the detailed structural framework, MS confirms the molecular weight and provides fragmentation clues, IR identifies key functional groups, and UV-Vis and fluorescence spectroscopy probe the electronic properties. By comparing the spectroscopic data of N-pyrimidinyl indolines with those of other heterocyclic systems, researchers can gain a deeper understanding of the unique features of this important class of molecules. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis, discovery, and development of novel therapeutics based on the N-pyrimidinyl indoline scaffold.

References

  • E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives.
  • IUCrData. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.
  • Journal of Applied Pharmaceutical Science. (2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives.
  • PubMed Central (PMC). (n.d.). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents.
  • PubMed Central (PMC). (n.d.). The fluorescence of indoles and aniline derivatives.
  • ResearchGate. (n.d.). The absorption spectrum of (a) indole, (b) pyridine, and (c) benzene in....
  • PubMed. (n.d.). Quantitative analysis of 1-(2-pyrimidinyl)piperazine in plasma by capillary gas chromatography-mass spectrometry.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link]

  • Elsevier. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives.
  • ResearchGate. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines. Retrieved from [Link]

  • PubMed. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Retrieved from [Link]

  • SpringerLink. (n.d.). Spectral and luminescent properties of hydroxyazomethines of indoline spiropyrans.
  • MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and luminescent properties of compounds based on indoline spiropyran and salicylideneimine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Indole - NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • ResearchGate. (2012). Carcinogenic effects of N-nitroso-3-(substituted phenylimino)-indolin-2-one derivatives. Retrieved from [Link]

  • ResearchGate. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(2-Pyrimidinyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 1-(2-Pyrimidinyl)indoline, a heterocyclic compound utilized in synthetic chemistry and drug discovery. While specific safety data for this exact molecule is not extensively published, a precautionary approach based on its structural analogs is scientifically prudent and essential for ensuring laboratory safety.

Presumptive Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent moieties: the pyrimidine ring and the indoline scaffold. This proactive risk assessment is fundamental to creating a self-validating safety protocol.

  • Structural Analogs Analysis:

    • 1-(2-Pyrimidinyl)piperazine , a close structural analog, is classified as causing severe skin burns, eye damage, and respiratory irritation.[1][2][3]

    • Indoline , the core bicyclic structure, is known to cause skin and eye irritation and may also lead to respiratory irritation.[4][5]

Based on this data, it is imperative to handle this compound as a hazardous substance with the potential for corrosive and irritant effects.

Table 1: Presumed Hazard Classification for this compound

Hazard ClassGHS Category (Inferred)Rationale
Skin Corrosion / IrritationCategory 1B / 2Based on data for 1-(2-Pyrimidinyl)piperazine and Indoline.[1][4][6]
Serious Eye Damage / IrritationCategory 1 / 2High likelihood of causing serious eye damage, as seen in analogs.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)A common characteristic of similar heterocyclic amines.[1][4]

Essential Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, its solutions, or associated waste.

Table 2: Required Personal Protective Equipment

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes and airborne particles of the compound.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact with the potentially corrosive/irritant chemical.[5]
Body Protection A standard laboratory coat or a chemical-resistant apron.Protects against contamination of personal clothing.[7]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.Minimizes the inhalation of potentially harmful vapors or aerosols.[7]

Waste Characterization and Segregation: A Step-by-Step Protocol

Proper disposal begins with correct classification and segregation at the source. Under regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA), it is the generator's responsibility to determine if a waste is hazardous.[8]

Workflow for Waste Classification

The following decision-making process should be followed to classify waste containing this compound.

G start Waste Generated (contains this compound) is_listed Is the waste a listed hazardous waste (F, K, P, or U list)? start->is_listed has_characteristic Does the waste exhibit a hazardous characteristic? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->has_characteristic No treat_as_hazardous Treat as Hazardous Waste is_listed->treat_as_hazardous Yes has_characteristic->treat_as_hazardous Yes (Presume Corrosivity/Toxicity) non_hazardous Manage as Non-Hazardous Waste (Consult EHS) has_characteristic->non_hazardous No

Caption: Decision workflow for classifying chemical waste.

Segregation Protocol
  • Dedicate a Waste Stream: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7] Improper mixing can lead to dangerous reactions or complicate the final disposal process.

  • Select a Compatible Container: Collect all waste containing this compound in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[9]

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The words "Hazardous Waste"

    • A clear description of the contents (e.g., "Methanol/Water solution with trace product")

    • Appropriate hazard pictograms (Corrosive, Irritant/Harmful)

    • The date accumulation started.

Comprehensive Disposal and Decontamination Procedures

Disposal must be handled through your institution's official hazardous waste management program. Discharging this chemical into the environment or drains is prohibited.[6]

For Contaminated Labware (e.g., glassware, stir bars):
  • Initial Rinse: Rinse the contaminated item with a suitable solvent (e.g., acetone or ethanol) to remove residual compound. This rinsing solvent must be collected and disposed of as hazardous waste in your designated container.

  • Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.

  • Empty Containers: Empty containers that held the pure compound should be treated as hazardous waste and disposed of according to institutional policy, often alongside the chemical waste itself.[7]

For Bulk Waste (e.g., unused reagent, reaction mixtures):
  • Work in a Fume Hood: Conduct all transfers of bulk waste inside a certified chemical fume hood to minimize inhalation exposure.

  • Transfer Waste: Carefully pour the waste into the properly labeled hazardous waste container. Avoid splashing.

  • Secure and Store: Tightly cap the waste container. Store it in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated.[4] This area should have secondary containment to control any potential leaks.

  • Schedule Pickup: Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your EHS office to arrange for professional disposal.[9] Final disposal methods often include high-temperature incineration at a licensed facility.[2][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate non-essential staff.

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Table 2.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that our scientific pursuits do not come at the cost of personal health or environmental integrity.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Loba Chemie. (2018). INDOLINE MSDS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste. Retrieved from [Link]

  • Maine Labpack, Inc. (2023). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

  • Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026. Retrieved from [Link]

  • ADCO Services. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]

  • Resource Management Associates. (2025). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. YouTube. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.